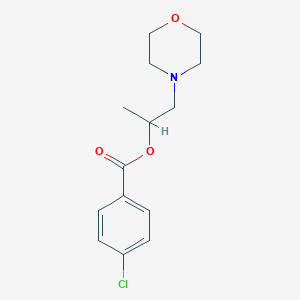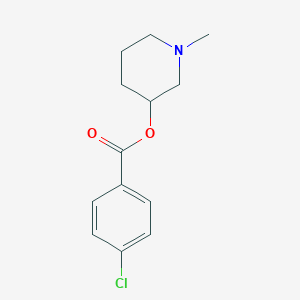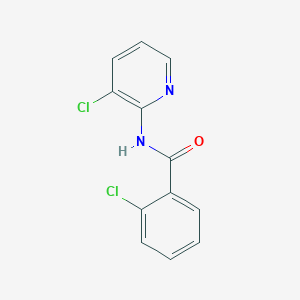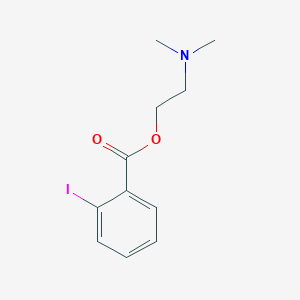![molecular formula C18H21NO3 B295111 2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BMAE and is a member of the family of benzylamines. BMAE has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The exact mechanism of action of BMAE is not fully understood, but it is thought to involve the binding of the compound to the sigma-1 receptor. This binding may alter the conformation of the receptor and modulate its activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
BMAE has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the inhibition of certain enzymes. These effects have been studied in a variety of cell types and tissues, including neurons and cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using BMAE in lab experiments is its high affinity for the sigma-1 receptor, which allows for the specific targeting of this protein. Additionally, BMAE is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of BMAE, including its potential toxicity and the need for careful dosing and handling.
Direcciones Futuras
There are many potential future directions for research on BMAE and other benzylamines. One area of interest is the development of new sigma-1 receptor ligands that may have improved pharmacological properties and reduced toxicity. Additionally, BMAE and other benzylamines may have potential applications in the treatment of neurological and psychiatric disorders, as well as cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of these compounds.
Métodos De Síntesis
BMAE can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoic acid with benzylamine and methyl iodide. Other methods involve the use of alternative reagents and catalysts, but the overall process typically involves the formation of an amide bond between the benzylamine and the carboxylic acid group of the 4-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
BMAE has been used extensively in scientific research as a tool for studying the biochemical and physiological effects of benzylamines. One of the primary applications of BMAE has been in the study of the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including calcium signaling and protein folding. BMAE has been shown to bind to the sigma-1 receptor with high affinity, making it a valuable tool for studying the structure and function of this protein.
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-[benzyl(methyl)amino]ethyl 4-methoxybenzoate |
InChI |
InChI=1S/C18H21NO3/c1-19(14-15-6-4-3-5-7-15)12-13-22-18(20)16-8-10-17(21-2)11-9-16/h3-11H,12-14H2,1-2H3 |
Clave InChI |
WPYZGURVLDJNNY-UHFFFAOYSA-N |
SMILES |
CN(CCOC(=O)C1=CC=C(C=C1)OC)CC2=CC=CC=C2 |
SMILES canónico |
CN(CCOC(=O)C1=CC=C(C=C1)OC)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)








![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)


